- Synthesis and antiproliferative activity of nitric oxide-donor Largazole prodrugs, ACS Medicinal Chemistry Letters, 2020, 11(5), 846-851

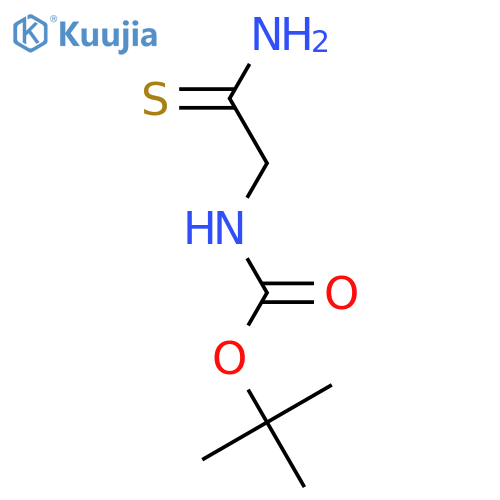

Cas no 89226-13-1 (tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate)

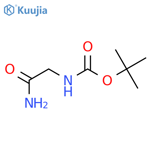

89226-13-1 structure

Nom du produit:tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate

Numéro CAS:89226-13-1

Le MF:C7H14N2O2S

Mégawatts:190.263260364532

MDL:MFCD09025922

CID:711426

PubChem ID:5324304

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Propriétés chimiques et physiques

Nom et identifiant

-

- tert-Butyl (2-amino-2-thioxoethyl)carbamate

- Carbamic acid,N-(2-amino-2-thioxoethyl)-, 1,1-dimethylethyl ester

- tert-butyl 2-amino-2-thioxoethylcarbamate

- tert-butyl N-(2-amino-2-sulfanylideneethyl)carbamate

- tert-Butyl N-(carbamothioylmethyl)carbamate

- Boc-Gly-CSNH2

- Boc-thioglycinamide

- N-Boc-glycine thioamide

- N-Boc-glycinthioamide

- N-t-butoxycarbonylaminothioacetamide

- AGBIUUFZUPNDTM-UHFFFAOYSA-N

- carbamic acid, (2-amino-2-thioxoethyl)-, 1,1-dimethylethyl ester

- N-tert-Butoxycarbonylglycinethioamide

- SBB091163

- KM2802

- (tert

- 1,1-Dimethylethyl N-(2-amino-2-thioxoethyl)carbamate (ACI)

- Carbamic acid, (2-amino-2-thioxoethyl)-, 1,1-dimethylethyl ester (9CI)

- 2-(tert-Butylcarbamoyl)thioacetamide

- [(Thiocarbamoyl)methyl]carbamic acid tert-butyl ester

- InChI=1/C7H14N2O2S/c1-7(2,3)11-6(10)9-4-5(8)12/h4H2,1-3H3,(H2,8,12)(H,9,10

- DTXSID30415901

- 89226-13-1

- Carbamate, N-(2-amino-2-thioxoethyl)-, (1,1-dimethylethyl)ester

- SCHEMBL1000974

- tert-butyl(2-amino-2-thioxoethyl)carbamate

- SY173669

- DB-078327

- AKOS010592380

- (tert-butoxycarbonyl-amino)acetothioamide

- tert-Butyl 2-amino-2-thioxoethylcarbamate #

- FS-4542

- (N-t-butoxycarbonylamino) acetothioamide

- 2-Amino-1-(Boc-amino)-2-sulfanylideneethane

- EN300-53880

- tert-butyl n-(2-amino-2-thioxo-ethyl)carbamate

- 2-(Boc-amino)ethanethioamide

- MFCD09025922

- thiocarbamoylmethyl-carbamic acid tert-butyl ester

- 2-(N-t-butoxycarbonylamino)thioacetamide

- CS-0092582

- tert-Butyl (2-amino-2-sulfanylideneethyl)carbamate

- F8889-9285

- (tert-butoxycarbonylamino)acetothioamide

- tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate

-

- MDL: MFCD09025922

- Piscine à noyau: 1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-4-5(8)12/h4H2,1-3H3,(H2,8,12)(H,9,10)

- La clé Inchi: AGBIUUFZUPNDTM-UHFFFAOYSA-N

- Sourire: O=C(NCC(N)=S)OC(C)(C)C

Propriétés calculées

- Qualité précise: 190.07800

- Masse isotopique unique: 190.07759887g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 2

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 12

- Nombre de liaisons rotatives: 4

- Complexité: 186

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 96.4

- Le xlogp3: 0.5

Propriétés expérimentales

- Point de fusion: 129 °C

- Le PSA: 96.44000

- Le LogP: 1.88840

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Informations de sécurité

- Numéro de transport des marchandises dangereuses:2811

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Données douanières

- Code HS:2930909090

- Données douanières:

Code douanier chinois:

2930909090Résumé:

2930909090. Autres composés organosulfurés. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%

Éléments de déclaration:

Nom du produit, contenu du composant, pour

Résumé:

2930909090. Autres composés organosulfurés. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| abcr | AB226484-5 g |

tert-Butyl 2-amino-2-thioxoethylcarbamate, 90%; . |

89226-13-1 | 90% | 5 g |

€246.00 | 2023-07-20 | |

| TRC | B699355-1000mg |

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate |

89226-13-1 | 1g |

$ 110.00 | 2023-04-18 | ||

| Enamine | EN300-53880-0.5g |

tert-butyl N-(carbamothioylmethyl)carbamate |

89226-13-1 | 95% | 0.5g |

$39.0 | 2023-05-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP085-50mg |

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate |

89226-13-1 | 98% | 50mg |

152.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP085-1g |

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate |

89226-13-1 | 98% | 1g |

1081.0CNY | 2021-08-04 | |

| Apollo Scientific | OR909672-1g |

tert-Butyl N-(carbamothioylmethyl)carbamate |

89226-13-1 | 98% | 1g |

£20.00 | 2025-02-20 | |

| Apollo Scientific | OR909672-5g |

tert-Butyl N-(carbamothioylmethyl)carbamate |

89226-13-1 | 98% | 5g |

£90.00 | 2025-02-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP085-200mg |

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate |

89226-13-1 | 98% | 200mg |

302.0CNY | 2021-08-04 | |

| ChemScence | CS-0092582-100mg |

tert-Butyl (2-amino-2-thioxoethyl)carbamate |

89226-13-1 | ≥97.0% | 100mg |

$49.0 | 2021-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1163222-5g |

tert-Butyl (2-amino-2-thioxoethyl)carbamate |

89226-13-1 | 98% | 5g |

¥1405.00 | 2024-04-26 |

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane ; 15 h, rt

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane

Référence

- Total synthesis of (+)-nostocyclamide, Journal of the Chemical Society, 1998, (3), 601-607

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane

Référence

- Total synthesis of (+)-nostocyclamide, Synlett, 1996, (12), 1171-1172

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Triethylamine , Isobutyl chloroformate , Ammonium hydroxide Solvents: Tetrahydrofuran

1.2 Reagents: Sodium carbonate , Phosphorus sulfide (P2S5) Solvents: Tetrahydrofuran

1.2 Reagents: Sodium carbonate , Phosphorus sulfide (P2S5) Solvents: Tetrahydrofuran

Référence

- Total synthesis of largazole, Synlett, 2008, (15), 2379-2383

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Lawesson's reagent Solvents: 1,2-Dimethoxyethane ; rt

Référence

- Synthesis, structure-activity analysis, and biological evaluation of sanguinamide B analogues, Journal of Organic Chemistry, 2012, 77(23), 10596-10616

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Lithium , Hydrogen sulfide Solvents: Ethanol

Référence

- Poly(dipeptamidinium) salts: definition and methods of preparation, Helvetica Chimica Acta, 1986, 69(5), 1224-62

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane

Référence

- Total Synthesis of Microcin B17 via a Fragment Condensation Approach, Organic Letters, 2011, 13(4), 680-683

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane ; 16 h, rt

Référence

- Total synthesis of the post-translationally modified polyazole peptide antibiotic Goadsporin, Angewandte Chemie, 2017, 56(11), 3069-3073

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Lawesson's reagent Solvents: 1,2-Dimethoxyethane ; 4 h, rt

Référence

- Concise total synthesis of largazole, Journal of Asian Natural Products Research, 2010, 12(11-12), 940-949

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane ; 16 h, rt

Référence

- Macrocyclization of bioactive peptides with internal thiazole motifs via palladium-catalyzed C-H olefination, Chemical Communications (Cambridge, 2022, 58(31), 4861-4864

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Lawesson's reagent Solvents: Tetrahydrofuran ; rt

Référence

- Studies on synthesis of amino acid derived thiazoles. Preparation of bis-thiazoles as key fragments of aerucyclamide analogs, Heterocyclic Letters, 2013, 3(4), 415-426

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Lawesson's reagent Solvents: 1,2-Dimethoxyethane

Référence

- Synthesis of naturally occurring, conformationally restricted oxazole- and thiazole-containing di- and tripeptide mimetics, Angewandte Chemie, 1996, 35, 1503-1506

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: Diethylamine , Hydrogen sulfide Solvents: Dimethylformamide

Référence

- Depsipeptide analogs of the antitumor drug distamycin containing thiazole amino acid residues, Tetrahedron, 1988, 44(18), 5833-43

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Raw materials

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Preparation Products

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Littérature connexe

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

89226-13-1 (tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate) Produits connexes

- 100286-97-3(Milrinone lactate)

- 1822670-00-7(3-(Benzyloxy)-N-ethyl-6-iodopyridin-2-amine)

- 2648862-30-8([(1S,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonyl fluoride)

- 476642-57-6(4-(dimethylsulfamoyl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide)

- 1822847-88-0(1-(2-Tert-butylphenyl)cyclopentan-1-amine)

- 2680798-62-1(benzyl N-1-(4-cyanophenyl)-2,2,2-trifluoroethylcarbamate)

- 2228309-41-7(1-(5-chloro-2-nitrophenyl)-3,3-difluorocyclobutylmethanamine)

- 170024-94-9(methyl 2-amino-3-(2-amino-1,3-thiazol-4-yl)propanoate)

- 2138434-88-3(7-Chloro-3-hydrazinyl-2-(propan-2-yl)quinoline)

- 2680843-77-8(2,6-Dimethyl-3-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:89226-13-1)tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate

Pureté:99%

Quantité:25g

Prix ($):362.0